molecular formula C8H12BNO4 B1387002 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-36-6

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1387002
M. Wt: 197 g/mol
InChI Key: LLXFTRDFBQZFSN-UHFFFAOYSA-N
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Patent
US09181222B2

Procedure details

A mixture of 2-bromo-3-fluoro-5-nitroaniline (1.6 g, 6.81 mmol, 1 equiv), cyclopropylboronic acid MIDA ester (Aldrich; 4.0 g, 20.43 mmol, 3 equiv), Pd(OAc)2 (238 mg, 1.06 mmol, 0.15 equiv), Cy3P (578 mg, 2.06 mmol, 0.3 equiv) and Cs2CO3 (13.26 g, 40.8 mmol, 6 equiv) in toluene (70 mL) and H2O (14 mL) was de-gassed with N2 for 5 minutes. The mixture was then heated at 100° C. (oil bath temperature) overnight. After allowing to cool to room temperature, the mixture was diluted with EtOAc (100 mL) and H2O (50 mL) and the mixture filtered through Celite. The filter cake was washed with EtOAc (2×50 mL) and the filtrate partitioned. The organic layer was evaporated under vacuum to leave a crude residue which was purified by column chromatography on silica gel using EtOAc/hexanes (1:4) as eluent to give the product (1.2 g, 90%) as a dark yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
238 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].B1([CH:24]2[CH2:26][CH2:25]2)OC(=O)CN(C)CC(=O)O1.P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:24]1([C:2]2[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=2[NH2:4])[CH2:26][CH2:25]1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1F)[N+](=O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
Name
Quantity
578 mg
Type
reactant
Smiles
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
Name
Cs2CO3
Quantity
13.26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
238 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was de-gassed with N2 for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc (100 mL) and H2O (50 mL)
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate partitioned
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(N)C=C(C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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